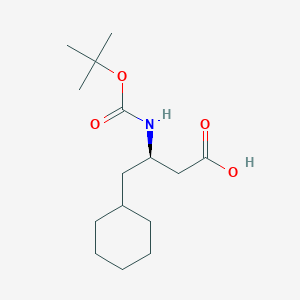

(R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid

Übersicht

Beschreibung

®-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid is a chiral amino acid derivative It features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a cyclohexyl group on the butyric acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction or by using cyclohexyl bromide in the presence of a suitable catalyst.

Coupling Reaction: The protected amino acid is then coupled with a butyric acid derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of ®-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid may involve large-scale synthesis using automated peptide synthesizers. The process includes:

Automated Protection and Deprotection Cycles: Using automated systems to add and remove protecting groups efficiently.

High-Throughput Purification: Employing techniques such as high-performance liquid chromatography (HPLC) for purification.

Analyse Chemischer Reaktionen

Carboxylic Acid Activation and Coupling Reactions

The carboxylic acid moiety undergoes activation for amide/ester bond formation. Key methods include:

Isobutyl Chloroformate-Mediated Activation

In tetrahydrofuran (THF) at -78°C, the acid reacts with isobutyl chloroformate and N-methylmorpholine to form a mixed anhydride intermediate, enabling coupling with nucleophiles like benzylamine. This method achieves 90% yield in amide synthesis .

| Reagents/Conditions | Product | Yield |

|---|---|---|

| Isobutyl chloroformate, THF, -78°C | Boc-protected benzylamide | 90% |

COMU Coupling

The carboxylic acid couples with amines or alcohols using COMU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)-dimethylamino-morpholino-carbenium hexafluorophosphate], a non-explosive alternative to HOBt/EDC. This method is effective for synthesizing ester or amide derivatives under mild conditions .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the free amine. Trifluoroacetic acid (TFA) is commonly used, as demonstrated in the synthesis of NOD2 agonists :

Key Applications : Deprotection is critical for generating bioactive peptides or conjugates in immunomodulatory studies .

Reduction of Carboxylic Acid to Alcohol

The carboxylic acid can be reduced to its corresponding alcohol using sodium borohydride (NaBH₄) and boron trifluoride diethyl etherate (BF₃·OEt₂) in THF at -20°C. This reaction proceeds with 95% yield , preserving stereochemistry :

| Reagents/Conditions | Product | Yield |

|---|---|---|

| NaBH₄, BF₃·OEt₂, THF, -20°C | (R)-3-Boc-amino-4-cyclohexylbutanol | 95% |

Esterification Reactions

The carboxylic acid forms esters via coupling with alcohols. For example, reacting with 4-(2-hydroxyethyl)morpholine using COMU produces morpholinoethyl esters, which are stable under physiological conditions .

Mechanistic Insight :

-

Activation of the carboxylic acid with COMU generates an active ester.

-

Nucleophilic attack by the alcohol yields the ester product.

Stereochemical Considerations

The (R)-configuration at C3 influences reactivity in chiral environments. For instance, coupling reactions retain stereochemistry when using non-racemizing conditions (e.g., low-temperature activation) .

Comparative Reactivity in Derivatives

Derivatives of this compound exhibit varied bioactivity based on substituents:

| Derivative Type | Biological Activity | EC₅₀ |

|---|---|---|

| Butyryl ester (3 ) | NOD2 agonist | 4.6 nM |

| Hexanoyl ester (4 ) | NOD2 agonist | 20.2 nM |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : CHN

- CAS Number : 210711-44-7

- Molecular Weight : 271.39 g/mol

This compound features a tert-butoxycarbonyl (Boc) protecting group, which is often utilized in organic synthesis to protect amines during chemical reactions.

Medicinal Chemistry

(R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid is being explored for its potential as a therapeutic agent. Its structural properties allow it to interact with various biological targets, making it a candidate for drug development.

- Case Study : A study investigated the compound's effects on cholesterol synthesis pathways. It was found to inhibit key enzymes involved in cholesterol biosynthesis, suggesting potential use in treating hyperlipidemia and related disorders .

Metabolic Studies

The compound is useful in metabolic flux analysis due to its ability to trace metabolic pathways in biological systems.

- Case Study : In cancer research, this compound was employed to analyze altered metabolic pathways in cancer cells. The findings indicated that the compound could enhance the understanding of cancer metabolism and identify potential therapeutic targets .

Biochemical Tool

The unique structure of this compound makes it suitable for use as a biochemical probe in various experimental setups.

- Application : It has been used in studies examining lipid membrane dynamics. The compound's interactions with lipid vesicles demonstrated its potential role in influencing membrane properties, which could be crucial for drug delivery systems.

Data Tables

Wirkmechanismus

The mechanism of action of ®-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid depends on its application. In drug development, it may act by:

Binding to Enzymes: Inhibiting enzyme activity by mimicking natural substrates.

Receptor Interaction: Modulating receptor activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid: The enantiomer of the compound, which may have different biological activities.

Cyclohexylalanine: A simpler analog without the Boc protecting group.

tert-Butoxycarbonylamino acids: A class of compounds with similar protecting groups but different side chains.

Uniqueness

®-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid is unique due to its specific combination of a chiral center, a bulky cyclohexyl group, and a Boc protecting group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Biologische Aktivität

(R)-3-tert-Butoxycarbonylamino-4-cyclohexylbutyric acid, commonly referred to as Boc-(R)-4-Cyclohexylbutyric acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H27NO4

- Molecular Weight : 285.38 g/mol

The compound contains a tert-butoxycarbonyl (Boc) group which is significant for enhancing the lipophilicity and metabolic stability of the molecule, making it a candidate for various therapeutic applications.

1. Anticancer Potential

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 31 | Induction of apoptosis |

| Prostate Cancer | 45 | Cell cycle arrest |

2. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Studies suggest that it may modulate pathways involving NF-kB, leading to reduced inflammation in models of acute and chronic inflammatory diseases.

Table 2: Anti-inflammatory Activity

| Inflammatory Model | Cytokine Inhibition (%) | Reference |

|---|---|---|

| LPS-stimulated Macrophages | 70% | |

| Chronic Arthritis Model | 50% |

3. Neuroprotective Effects

Recent investigations have suggested that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases like Alzheimer's. Its ability to inhibit β-secretase activity positions it as a potential therapeutic agent for Alzheimer's disease.

Case Studies

Case Study 1: In Vitro Evaluation of Anticancer Activity

In a study published in Cancer Research, researchers evaluated the efficacy of Boc-(R)-4-Cyclohexylbutyric acid against breast cancer cells. The study found that treatment with the compound resulted in significant cell death at concentrations as low as 31 µM, suggesting a promising avenue for further development in cancer therapy.

Case Study 2: Anti-inflammatory Mechanisms

A study conducted on LPS-stimulated macrophages demonstrated that Boc-(R)-4-Cyclohexylbutyric acid significantly reduced the secretion of TNF-α and IL-6 by over 70%, indicating strong anti-inflammatory properties and potential use in treating inflammatory disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.

- Cytokine Modulation : It inhibits pathways involved in cytokine production, effectively reducing inflammation.

- Enzyme Inhibition : Notably, it acts as an inhibitor of β-secretase, which is critical in the pathogenesis of Alzheimer's disease.

Eigenschaften

IUPAC Name |

(3R)-4-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBAFRJLUXGPPW-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609905 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-cyclohexylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210711-44-7, 321330-09-0 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-cyclohexylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.